molecular formula C10H16N4O5 B13970573 Pyroglutamyl-seryl-glycinamide CAS No. 51095-58-0

Pyroglutamyl-seryl-glycinamide

Cat. No.: B13970573
CAS No.: 51095-58-0
M. Wt: 272.26 g/mol
InChI Key: SNVCQCDMJFMDFS-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyroglutamyl-seryl-glycinamide is a synthetic tripeptide with a pyroglutamyl (pGlu) residue at its N-terminus. The defining feature of this compound is the N-terminal pyroglutamic acid, a cyclic structure that confers resistance to degradation by common aminopeptidases, thereby enhancing the peptide's stability in biological systems . Historically, this peptide has been investigated for its activity on the endocrine system. A foundational study demonstrated that this compound acts as a partial agonist for growth hormone (GH) release from rat pituitaries in vitro . The study found that the peptide stimulated GH release, with a maximum effect observed at a concentration of approximately 150 ng/mL, though its efficacy was below the maximum response achievable with a hypothalamic extract . This positions it as a compound of interest for research into the regulation of growth hormone. The pyroglutamyl modification is found in several key endogenous neuropeptides, such as Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2), and is crucial for their biological activity and stability . Researchers can utilize this compound as a stable, pyroglutamyl-containing model compound for studying peptide hormones, enzymology, and metabolic pathways. It is supplied for research applications only. For Research Use Only. Not for use in human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51095-58-0

Molecular Formula

C10H16N4O5

Molecular Weight

272.26 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C10H16N4O5/c11-7(16)3-12-9(18)6(4-15)14-10(19)5-1-2-8(17)13-5/h5-6,15H,1-4H2,(H2,11,16)(H,12,18)(H,13,17)(H,14,19)/t5-,6-/m0/s1

InChI Key

SNVCQCDMJFMDFS-WDSKDSINSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CO)C(=O)NCC(=O)N

Origin of Product

United States

Synthesis and Chemical Derivatization of Pyroglutamyl Seryl Glycinamide

Methodologies for Peptide Synthesis

The creation of peptide amides like Pyroglutamyl-seryl-glycinamide relies on robust and well-documented synthetic strategies. These methods are designed to build the peptide chain amino acid by amino acid in a controlled manner.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing peptides for research and therapeutic applications. mdpi.com This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. The growing peptide chain remains attached to this solid support throughout the synthesis, which facilitates the purification process as excess reagents and byproducts can be washed away after each step. gyrosproteintechnologies.com

For the synthesis of a peptide like this compound, the process would typically start with Glycinamide (B1583983) linked to the resin. This is followed by the coupling of protected serine, and finally, a protected glutamine or pyroglutamic acid at the N-terminus. The most common chemistries used in SPPS are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) strategies, named after the protecting group on the alpha-amino group of the amino acids. mdpi.comresearchgate.net

The Fmoc/tBu strategy is widely used and involves the use of the base-labile Fmoc group for N-terminal protection and acid-labile protecting groups for reactive amino acid side chains. researchgate.net The synthesis of peptides with an N-terminal pyroglutamic acid can be achieved either by directly coupling pyroglutamic acid to the peptide chain or by adding an N-terminal glutamine residue which then undergoes cyclization to form the pyroglutamyl group. researchgate.netmdpi.com The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) facilitates the formation of the peptide bonds. researchgate.netresearchgate.net After the full peptide sequence is assembled, it is cleaved from the resin support, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). eurogentec.com

The preparation of analogs of this compound involves the chemical modification of the peptide structure to study structure-activity relationships or to enhance its properties. N-terminal modification of peptides with unnatural amino acids can significantly influence their enzymatic stability and conformational properties. researchgate.net For instance, analogs could be prepared by substituting the serine or glycine (B1666218) residues with other amino acids to probe the importance of these positions for biological activity.

Another approach is the modification of the pyroglutamyl ring itself. For example, the synthesis of peptides containing N-amidino-pyroglutamic acid has been described as a way to introduce a positively charged group, which can alter the peptide's conformation and affinity for its target. researchgate.net The synthesis of such analogs would still rely on the principles of SPPS, incorporating the modified amino acid building blocks at the desired position in the peptide chain. While specific examples for the modification of this compound are not extensively documented in the provided literature, the general strategies for peptide modification are applicable. oligotherapeutics.org

Factors Influencing Pyroglutamination During Synthesis

The formation of the pyroglutamyl (pGlu) residue is a critical consideration in the synthesis of peptides intended to have an N-terminal glutamine. This intramolecular cyclization can occur spontaneously and can also be a desired post-translational modification in natural peptides. acs.orgacs.org

The formation of a pyroglutamyl residue from an N-terminal glutamine is a non-enzymatic, intramolecular reaction. acs.org This process, known as pyroglutamylation, involves a nucleophilic attack by the N-terminal alpha-amino group on the side-chain gamma-carbonyl carbon of the glutamine residue. acs.orgresearchgate.net This attack forms a five-membered lactam ring, with the concurrent release of an ammonia (B1221849) molecule. google.com

This cyclization can occur during the peptide synthesis process itself, particularly during the acid-mediated cleavage of protecting groups or during purification. mdpi.comthermofisher.com The rate of this spontaneous cyclization is influenced by several factors, including pH and temperature. researchgate.net While it occurs under physiological conditions, the rate is generally slow. nih.gov However, in the context of chemical synthesis, particularly under acidic or basic conditions, the reaction can be more pronounced. mdpi.comresearchgate.net The flexibility of the main and side chains of the N-terminal glutamine residue is also considered necessary for the cyclization to proceed. acs.org

FactorInfluence on PyroglutaminationMechanismReference
pHAcidic or basic conditions can promote cyclization. Lowering the pH can inhibit the reaction by protonating the N-terminal amine.The N-terminal amino group must be in its deprotonated form (NH2) to act as a nucleophile. acs.orgresearchgate.net
TemperatureElevated temperatures can increase the rate of spontaneous cyclization.Provides the necessary activation energy for the reaction. mdpi.comresearchgate.net
CatalystsWeak acids and inorganic phosphate (B84403) species can catalyze the reaction.Weak acids can protonate the side-chain amide, making the carbonyl carbon more electrophilic. Phosphate can mediate proton transfer. researchgate.netacs.org
Peptide SequenceThe amino acid adjacent to the N-terminal glutamine can influence the rate of cyclization.The neighboring residue can affect the flexibility and conformation of the N-terminus. researchgate.net

Achieving a high yield and purity of the desired pyroglutamyl peptide requires careful control over the synthesis and purification conditions to manage the spontaneous cyclization and other potential side reactions. gyrosproteintechnologies.comnih.gov

Several strategies can be employed to optimize the synthesis of pyroglutamyl peptides. When the pyroglutamyl residue is the intended N-terminus, conditions can be chosen to promote complete cyclization of a precursor glutamine-containing peptide. For example, treating the crude peptide with glacial acetic acid after cleavage from the resin has been shown to facilitate the formation of N-pyroglutamyl derivatives, which can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Conversely, when an N-terminal glutamine is desired and pyroglutamate (B8496135) formation is an unwanted side reaction, several preventative measures can be taken. These include:

Accelerating the coupling reaction: Using highly efficient coupling reagents and an excess of the incoming amino acid can minimize the time the N-terminal glutamine is exposed to conditions that favor cyclization. mdpi.comresearchgate.net

Pre-activation: Pre-forming an active ester of the incoming amino acid can reduce acid-catalyzed pyroglutamate formation. mdpi.com

Protecting groups: Utilizing a bulky protecting group on the glutamine side-chain amide can sterically hinder the cyclization reaction. mdpi.com

pH control: Maintaining a lower pH during certain steps can keep the N-terminal amine protonated, thus inhibiting its nucleophilic attack. researchgate.net

Minimizing exposure to weak acids: The cyclization is catalyzed by weak acids, so reducing the time the peptide is in contact with them can minimize the side reaction. researchgate.net

StrategyObjectiveDescriptionReference
Accelerated CouplingMinimize side reactionsUse of highly efficient coupling reagents (e.g., BOP) and an excess of the amino acid to speed up peptide bond formation. mdpi.comresearchgate.net
Pre-activation of Amino AcidReduce acid-catalyzed cyclizationThe incoming amino acid is activated prior to its addition to the peptide chain. mdpi.com
Use of Bulky Protecting GroupsPrevent unwanted cyclizationA large protecting group on the glutamine side chain sterically hinders the formation of the pyroglutamyl ring. mdpi.com
Post-synthesis Acid TreatmentPromote desired cyclizationTreatment with an acid like glacial acetic acid after cleavage can drive the conversion of N-terminal glutamine to pyroglutamate. nih.gov
Purification by RP-HPLCIsolate pure productReverse-phase high-performance liquid chromatography is used to separate the desired peptide from impurities and byproducts. eurogentec.comnih.gov

Enzymatic Processing and Metabolic Pathways of Pyroglutamyl Peptides

Pyroglutamyl Aminopeptidases (PGPs) and Their Catalytic Mechanisms

Pyroglutamyl aminopeptidases (PGPs) are a class of enzymes that specifically hydrolyze the peptide bond between an N-terminal pyroglutamyl residue and the adjacent amino acid. ontosight.ai This action is crucial for the degradation and regulation of various biologically active peptides. ontosight.ai

Pyroglutamyl Aminopeptidase 1 (PGP-1), also known as PGPEP1, is a cysteine peptidase that plays a significant role in removing the L-pyroglutamate (pGlu) from the N-terminus of peptides and proteins. nih.govabcam.comwikipedia.org This enzyme is highly conserved and found across almost all life forms, including mammals, plants, and fungi. nih.gov In humans, PGP-1 is widely distributed in various tissues, with notable activity in the liver and kidneys. abcam.comwikigenes.org Studies have shown its presence in both the small intestine and duodenum, suggesting a role in the digestion and absorption of dietary peptides. nih.gov At a cellular level, PGP-1 is primarily located in the cytoplasm. researchgate.net

PGP-1 exhibits broad substrate specificity, but it is highly specific for the N-terminal pGlu residue. nih.gov Even minor changes to the five-membered pyroglutamyl ring can significantly reduce or eliminate the enzyme's ability to cleave the adjacent peptide bond. nih.gov For instance, peptides with a pGlu residue attached to proline are generally not hydrolyzed by mammalian PGP-1. nih.govaist.go.jp

Interactive Table: Substrate Specificity of Pyroglutamyl Aminopeptidase 1 (PGP-1)

Substrate Hydrolysis by PGP-1 Reference
Peptides with N-terminal pGlu Yes nih.gov
Peptides with modified pGlu ring (e.g., 6-membered ring) No/Significantly Reduced nih.gov
Peptides with pGlu-Pro sequence No (in mammals) nih.govaist.go.jp
Thyrotropin-releasing hormone (TRH) Yes abcam.com
Luliberin Yes nih.gov
Neurotensin Yes nih.gov
Bombesin Yes nih.gov
Bradykinin-potentiating peptide B Yes nih.gov
Anorexogenic peptide Yes nih.gov
Pyroglutamyl alanine Yes nih.gov
Pyroglutamyl valine Yes nih.gov
Eledoisin No nih.gov

The catalytic mechanism of PGP-1 involves a Cys-His-Asp triad. ebi.ac.uk Cysteine-144 acts as the nucleophile, attacking the peptide bond. Histidine-168, influenced by Aspartate-81, deprotonates the cysteine and later protonates the leaving amine group. ebi.ac.uk A water molecule, activated by histidine, then hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme. ebi.ac.uk

PGPs are essential for maintaining the balance of bioactive peptides, a process known as homeostasis. abcam.com By degrading pyroglutamylated peptides, PGPs terminate their signaling functions. ontosight.ai This is particularly important for hormones like thyrotropin-releasing hormone (TRH), which are protected from general aminopeptidases by the pGlu cap. ebi.ac.uk The removal of the pGlu group by PGP-1 modifies the stability and activity of peptides, influencing metabolic processes and signal transduction. abcam.com

PGP-1 is also implicated in broader physiological and pathological processes. Its involvement in inflammation is an area of growing research, with studies suggesting that PGP-1 levels increase during inflammatory responses. nih.govresearchgate.netresearchgate.netresearchgate.net This has led to the proposal of PGP-1 as a potential biomarker and therapeutic target for inflammation and related diseases. nih.govresearchgate.net Furthermore, abnormal PGP-1 activity has been linked to metabolic syndromes and cognitive disorders due to its role in processing neuropeptides. abcam.com

Other Peptidases Involved in Pyroglutamyl Peptide Degradation

While PGPs are the primary enzymes for pGlu removal, other peptidases also contribute to the degradation of these modified peptides.

Pyroglutamyl-Peptidase II (PPII), also known as thyrotropin-releasing hormone (TRH)-degrading ectoenzyme, is a highly specific metallopeptidase. portlandpress.commdpi.com Unlike PGP-1, PPII appears to have absolute functional specificity for TRH (pGlu-His-ProNH2), catalyzing the removal of its N-terminal pGlu residue. portlandpress.com It does not seem to be involved in the inactivation of other naturally occurring pGlu-containing peptides. portlandpress.com PPII is a member of the M1 family of zinc metallopeptidases. portlandpress.com

The development of PPII inhibitors is of interest for both research and therapeutic purposes. portlandpress.comresearchgate.net For example, replacing the histidine in TRH with asparagine creates a competitive inhibitor. portlandpress.comresearchgate.net Further research into the structure-activity relationships of such inhibitors has led to the development of highly potent compounds that can enhance the recovery of TRH released from brain tissue. portlandpress.comresearchgate.net One such inhibitor, Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin, has a Ki of 1 nM, making it a powerful tool for studying the biological roles of TRH and PPII. portlandpress.comresearchgate.net

Prolyl oligopeptidases (POPs) are serine proteases that cleave peptides on the carboxyl side of proline residues. psu.edufrontiersin.org While not specific to the pGlu residue itself, they can be involved in the further degradation of pGlu-peptides after the initial action of a PGP. For instance, in the degradation of TRH (pGlu-His-Pro-NH2), a POP could cleave the His-Pro bond.

In some pathogenic organisms, like the parasite Trypanosoma brucei, POPs can act in conjunction with PGPs to degrade host regulatory peptides like TRH and gonadotropin-releasing hormone (GnRH). psu.edufrontiersin.org This can contribute to the endocrine disturbances seen in infections caused by these parasites. frontiersin.org POPs are also being investigated for their therapeutic potential, such as in the treatment of celiac disease by degrading proline-rich gluten peptides. psu.edumdpi.com

Endogenous Formation of N-terminal Pyroglutamate (B8496135) in Peptides and Proteins

The N-terminal pyroglutamyl residue is not directly coded by DNA but is formed post-translationally from an N-terminal glutamine (Gln) or, more slowly, from a glutamic acid (Glu) residue. nih.govresearchgate.netgoogle.com This cyclization reaction can occur spontaneously under physiological conditions or be catalyzed by an enzyme called glutaminyl cyclase. nih.govgoogle.comnih.govpnas.org

The enzymatic conversion is significantly faster than the spontaneous reaction. pnas.org Glutaminyl cyclase has been found in various tissues, including the pituitary, brain, and adrenal medulla. nih.govpnas.org The formation of the pGlu residue often occurs within secretory granules as part of the peptide maturation process before secretion. nih.gov This modification is crucial for the stability and biological activity of many peptide hormones and other proteins, as the pGlu cap protects them from degradation by most aminopeptidases. ebi.ac.uknih.gov

The non-enzymatic formation of pGlu from N-terminal glutamine is influenced by factors like pH and buffer composition, with phosphate (B84403) buffers known to accelerate the reaction. acs.orgresearchgate.net For N-terminal glutamate (B1630785), the conversion to pGlu is generally slower but has been observed to occur in vivo for proteins like human IgG2 antibodies. nih.gov This modification can lead to heterogeneity in therapeutic antibody preparations. google.com

Enzymatic Conversion by Glutaminyl Cyclase and Related Enzymes

The defining feature of Pyroglutamyl-seryl-glycinamide is its N-terminal pyroglutamate (pGlu) residue. This structure is not a primary amino acid incorporated during ribosomal protein synthesis but is the result of a post-translational modification. The primary enzyme responsible for this conversion is Glutaminyl Cyclase (QC). nih.govgoogleapis.com

The formation of the pyroglutamate residue is an intramolecular cyclization of an N-terminal glutamine (Gln) precursor. researchgate.netuj.edu.pl It is therefore understood that this compound is synthesized from a precursor peptide with the sequence Gln-Ser-Glycinamide. The enzyme Glutaminyl Cyclase catalyzes the cyclization of the N-terminal glutamine, releasing an ammonia (B1221849) molecule in the process. researchgate.net Some QCs can also convert N-terminal glutamate residues to pyroglutamate, a reaction favored under mild acidic conditions. researchgate.net

Glutaminyl Cyclases are found across various species, from bacteria to plants and mammals, highlighting the importance of this modification. googleapis.com In mammals, there are two main isoforms of QC: a secretory form (sQC) and a Golgi-resident form (gQC). chemrxiv.org These enzymes are crucial for the maturation of numerous peptide hormones and neuropeptides, where the pGlu residue often confers stability against degradation by aminopeptidases and is essential for biological activity. nih.govresearchgate.net

The substrate specificity of QC can be influenced by the amino acids adjacent to the N-terminal glutamine. nih.gov However, the primary requirement is the N-terminal glutamine residue, which allows the enzyme to catalyze the formation of the lactam ring characteristic of pyroglutamate.

Table 1: Overview of Glutaminyl Cyclase (QC)

FeatureDescriptionReferences
Enzyme Name Glutaminyl Cyclase (QC); Glutaminyl-peptide cyclotransferase googleapis.com
EC Number 2.3.2.5 researchgate.net
Function Catalyzes the intramolecular cyclization of N-terminal L-glutamine residues of peptides to form N-terminal L-pyroglutamyl (pGlu) residues. nih.govgoogleapis.comresearchgate.net
Precursor Substrate Peptides with an N-terminal Glutamine (Gln) residue. For the subject compound, this would be Gln-Ser-Glycinamide. researchgate.net
Product pGlu-peptide + NH₃ researchgate.net
Significance The pGlu modification is critical for the stability and function of many hormones and neuropeptides. nih.govresearchgate.net

Post-Translational Modification Mechanisms

Post-translational modifications (PTMs) are covalent changes to proteins or peptides after their synthesis, greatly expanding their functional diversity. chomixbio.comnih.gov The peptide this compound is itself a product of PTM and contains a residue, serine, which is a frequent target for further modifications.

The most prominent PTM related to this peptide is the N-terminal pyroglutamylation , as detailed in the previous section. This cyclization is a key modification that stabilizes the peptide. uj.edu.pl

The second amino acid in the sequence, serine (Ser) , is one of the most commonly modified residues in proteins and peptides. chomixbio.com Its side chain contains a hydroxyl (-OH) group, which is a nucleophile that can participate in various enzymatic modifications. wur.nl The most common PTMs involving serine are:

Phosphorylation: The addition of a phosphate group to the hydroxyl group of serine, catalyzed by protein kinases. This is a reversible modification that plays a crucial role in cell signaling and regulation of protein activity. chomixbio.comnih.gov

O-linked Glycosylation: The attachment of a sugar molecule or chain (glycan) to the oxygen atom of the serine's hydroxyl group. chomixbio.com This modification can affect protein folding, stability, and cellular localization.

While the formation of the pyroglutamate residue is a defining feature of this peptide, the potential for further PTMs on the serine residue represents another layer of regulation that could influence its biological activity. The presence of these modifications would be dependent on the specific cellular context and the presence of the corresponding modifying enzymes (e.g., kinases, glycosyltransferases).

Table 2: Potential Post-Translational Modifications in this compound

ModificationAffected ResidueDescriptionPotential ConsequenceReferences
Pyroglutamylation N-terminal Glutamine (precursor)Intramolecular cyclization to form a pyroglutamate (pGlu) residue.Increased stability against aminopeptidases; required for biological activity of many peptides. nih.govuj.edu.plresearchgate.net
Phosphorylation SerineCovalent addition of a phosphate group to the hydroxyl side chain.Alteration of peptide's charge and conformation, potentially affecting receptor binding or signaling activity. chomixbio.comnih.gov
O-linked Glycosylation SerineAttachment of a glycan (sugar) to the hydroxyl side chain.Can influence peptide solubility, stability, and interactions with other molecules. chomixbio.com

Investigative Studies on the Biological Activities and Molecular Mechanisms of Pyroglutamyl Seryl Glycinamide

Endocrine Regulation: Growth Hormone Releasing Activity of Pyroglutamyl-seryl-glycinamide

Initial investigations into the bioactivity of this compound have centered on its capacity to influence the endocrine system, particularly its effect on the release of growth hormone.

In Vitro Assays and Model Systems (e.g., Rat Pituitary)

Comparative Analysis with Hypothalamic Hormones and Related Peptides (e.g., Thyrotropin-Releasing Hormone)

The structural similarity of some pyroglutamyl peptides to hypothalamic-releasing hormones, such as Thyrotropin-Releasing Hormone (TRH), has prompted comparative analyses to understand their functional relationships. nih.gov TRH itself has been shown to stimulate growth hormone secretion in various vertebrates, including in some cases with a potency similar to that of Growth Hormone-Releasing Hormone (GHRH). frontiersin.orgresearchgate.net For instance, in chicken pituitary cell cultures, TRH was found to significantly increase both the expression and release of growth hormone. mdpi.com This established action of TRH provides a critical benchmark for evaluating the relative potency and specific mechanisms of action of related peptides like this compound. However, detailed comparative data for this compound remains a subject for further research.

Broader Biological Roles of Pyroglutamyl Peptides in Research

The N-terminal pyroglutamyl modification is not unique to this compound and is found in a variety of biologically active peptides. sciopen.comresearchgate.netmorressier.com This modification can confer resistance to degradation by aminopeptidases, thereby enhancing the stability and bioavailability of these peptides. sciopen.comresearchgate.netmorressier.com Research into this broader class of compounds has unveiled diverse roles in cellular communication and disease processes.

Role in Cellular Signaling and Receptor Interactions

Pyroglutamyl peptides are involved in a range of cellular signaling events, often mediating their effects through G protein-coupled receptors (GPCRs). iiarjournals.org For example, the pyroglutamyl peptide QRFP (pyroglutamylated RF-amide peptide) selectively activates the GPCR GPR103, which is involved in regulating energy metabolism and appetite. nih.gov The interaction of QRFP with its receptor involves both the N-terminal pyroglutamyl moiety and the C-terminal RF-amide motif, highlighting the importance of the entire peptide structure for high-affinity binding and receptor activation. nih.gov Another example is the pyroglutamyl-histidyl-glycine (B1584083) peptide, which acts as a colon mitosis inhibitor and is thought to exert its effects through a GPCR, influencing intracellular levels of cyclic AMP (cAMP). iiarjournals.org These examples underscore the diverse signaling pathways that can be modulated by pyroglutamyl peptides.

Influence of Pyroglutamination on Protein Aggregation and Neurodegenerative Processes (e.g., Amyloid Formation)

A significant area of research has focused on the role of pyroglutamination in the pathology of neurodegenerative diseases, most notably Alzheimer's disease. fapesp.br The N-terminal pyroglutamylation of amyloid-beta (Aβ) peptides, particularly the formation of pE-Aβ, has been shown to increase their propensity for aggregation and toxicity. nih.govcuny.edu This modification can occur spontaneously and results in a peptide that is more resistant to degradation and more prone to forming the amyloid plaques characteristic of Alzheimer's. fapesp.br Studies have demonstrated that pyroglutamate-modified Aβ can induce neurodegeneration and neurological deficits in animal models. nih.govnih.gov The presence of the pyroglutamyl residue is believed to favor the formation of amyloidogenic aggregates, which can disrupt neuronal function. fapesp.br

Anti-Inflammatory and Other Modulatory Activities within Pyroglutamyl Peptide Research

Several food-derived pyroglutamyl peptides have been investigated for their health-promoting properties, including anti-inflammatory effects. sciopen.comresearchgate.netmorressier.comkyoto-u.ac.jp For instance, pyroglutamyl-leucine has been shown to inhibit the secretion of pro-inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines stimulated with lipopolysaccharide (LPS). nih.gov The mechanism of action appears to involve the inhibition of the NF-κB and MAPK signaling pathways. nih.gov Similarly, a pyroglutamyl peptide derived from fermented barley extract demonstrated anti-inflammatory effects in a rat model of collagen-induced arthritis by increasing the production of the anti-inflammatory cytokine IL-10 and decreasing the expression of matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation. jst.go.jp Other studies have pointed to the potential of pyroglutamyl peptides from Japanese rice wine (sake) in mitigating colitis. researchgate.net

This compound as a Structural Motif in Larger Bioactive Peptides (e.g., Nafarelin)

The sequence L-pyroglutamyl-L-histidyl-L-tryptophyl-L-seryl is a highly conserved N-terminal domain in natural GnRH peptides, suggesting its functional importance. oup.com In synthetic GnRH analogs like Nafarelin, this motif, beginning with pyroglutamyl and serine at position four, is critical for its biological activity. pfizer.comnih.gov Nafarelin is a potent synthetic agonist of the gonadotropin-releasing hormone receptor (GnRHR). tocris.comdrugbank.com

The primary structure of Nafarelin is 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl)-D-alanyl-L-leucyl-L-arginyl-L-prolyl-glycinamide acetate. pfizer.com The N-terminal pyroglutamyl (pGlu) residue is a result of the cyclization of an N-terminal glutamine residue, a common post-translational modification in many biologically active peptides. psu.edu This modification is significant for several reasons:

Enzymatic Stability: The pGlu residue protects the peptide from degradation by aminopeptidases, which require a free N-terminal amino group to function. researchgate.netnih.gov This increased resistance to enzymatic cleavage enhances the peptide's stability and duration of action.

Receptor Activation: While early studies on the specific role of pGlu in receptor binding were not definitive, its universal presence in GnRH antagonists points to its importance in receptor activation. oup.com The structure of the N-terminus is crucial for the peptide's ability to induce the correct conformational changes in the GnRH receptor required for signal transduction. oup.compnas.org

The serine residue at position four is also part of the conserved N-terminal sequence essential for receptor binding and activation. nih.gov The entire N-terminal sequence (pGlu-His-Trp-Ser) is considered a key domain for the peptide's interaction with the GnRH receptor. oup.com

Molecular Mechanism of Action

Nafarelin, containing the pyroglutamyl-seryl motif, functions as a GnRH agonist. rndsystems.com Upon initial administration, it stimulates the GnRH receptors in the pituitary gland, leading to an increased release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govdrugbank.com However, continuous and prolonged stimulation by Nafarelin leads to the desensitization and downregulation of the GnRH receptors. nih.govtocris.com This process renders the pituitary gonadotropes less responsive to further GnRH stimulation, resulting in a significant and sustained decrease in the secretion of LH and FSH. nih.govdrugbank.com Consequently, the production of gonadal steroid hormones is suppressed. tocris.com

Structure-activity relationship (SAR) studies have been instrumental in understanding the function of different residues within GnRH analogs. For instance, substituting the sixth amino acid (Glycine in native GnRH) with D-type amino acids, as seen with the D-3-(2-naphthyl)alanine in Nafarelin, has been shown to stabilize a specific peptide conformation (a type II' β-turn) that enhances receptor binding affinity and functional stability. pnas.org While the focus of many SAR studies has been on the middle section of the peptide, the integrity of the N-terminal pGlu-His-Trp-Ser sequence remains a cornerstone for agonist activity. oup.comnih.gov

The table below summarizes the key structural components of Nafarelin and their established roles based on research into GnRH and its analogs.

Structural ComponentAmino Acid Sequence/ModificationRole in Bioactivity
N-Terminus 5-oxo-L-prolyl (pGlu)Confers stability against enzymatic degradation by aminopeptidases. psu.eduresearchgate.net Important for receptor activation. oup.com
N-Terminal Domain -His-Trp-Ser-Part of the conserved sequence essential for receptor binding and activation. oup.comnih.gov
Position 6 3-(2-naphthyl)-D-alanylEnhances receptor binding affinity and stabilizes the peptide's active conformation. pnas.org
C-Terminus -Pro-GlycinamideThe C-terminal amide is crucial for receptor binding. oup.com

Research into various GnRH forms across different species has further confirmed the highly conserved nature of the N-terminal domain, underscoring its fundamental role in the peptide's function as a hormone. oup.com

Advanced Analytical and Characterization Techniques in Pyroglutamyl Seryl Glycinamide Research

Chromatographic Methodologies for Separation and Purification

Chromatography is a cornerstone of peptide analysis, enabling the separation of the target peptide from impurities, synthetic byproducts, or other components in a complex mixture. The choice of technique is dictated by the physicochemical properties of the peptide and the desired scale and resolution of the purification.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution successor, Ultra-Performance Liquid Chromatography (UPLC), are the most common methods for the analysis and purification of peptides. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for peptides like Pyroglutamyl-seryl-glycinamide. In this technique, the peptide is separated based on its hydrophobicity.

The stationary phase is typically a silica (B1680970) support functionalized with nonpolar alkyl chains (e.g., C8 or C18), while the mobile phase consists of a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA) added to improve peak shape and resolution. Elution is achieved by gradually increasing the concentration of the organic solvent, which causes more hydrophobic molecules to elute later than less hydrophobic ones. UPLC operates on the same principle but uses columns with smaller particles (typically <2 µm), resulting in significantly faster analysis times and improved resolution. The quantification of peptide degradation can be effectively monitored using liquid chromatography-mass spectrometry (LC-MS) assays, which combine the separation power of LC with the detection specificity of MS.

Table 1: Representative RP-HPLC/UPLC Parameters for Peptide Analysis
ParameterTypical ConditionPurpose
ColumnC18, C8 (e.g., 2.1 x 50 mm, 1.7 µm)Provides a nonpolar stationary phase for hydrophobic interaction.
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in WaterAqueous component; TFA acts as an ion-pairing agent.
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic modifier for eluting the peptide.
Gradient5% to 60% B over 10-30 minutesGradual increase in organic solvent concentration to elute compounds based on hydrophobicity.
Flow Rate0.2 - 1.0 mL/min (HPLC); 0.2 - 0.5 mL/min (UPLC)Determines the speed of the separation.
DetectionUV absorbance at 214 nm and 280 nmDetects the peptide bond (214 nm) and aromatic residues (280 nm).

While RP-HPLC is highly effective, orthogonal separation techniques like gel exclusion and ion-exchange chromatography can provide complementary purification steps, particularly for complex samples.

Gel Exclusion Chromatography (GEC) , also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic radius (size). The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel through the column faster and elute first, while smaller molecules like this compound can diffuse into the pores, taking a longer path and eluting later. This method is particularly useful for removing high-molecular-weight contaminants or for buffer exchange.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge at a given pH. For a small peptide like this compound, which has a free serine hydroxyl group and a C-terminal amide, its charge will depend on the pH of the mobile phase. Cation-exchange chromatography, which uses a negatively charged stationary phase, can be employed at a low pH where the peptide might carry a net positive charge. Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to disrupt the electrostatic interactions between the peptide and the stationary phase. IEX is highly effective at separating peptides that differ by even a single charge.

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for verifying the molecular weight and confirming the amino acid sequence of peptides like this compound.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow for the analysis of intact biomolecules with minimal fragmentation.

ESI-MS is well-suited for analyzing peptides directly from a liquid phase, often coupled with HPLC (LC-MS). It generates gas-phase ions from a solution, typically producing multiply charged ions. This allows for the analysis of high-mass compounds on mass analyzers with a more limited mass range.

MALDI-Time-of-Flight (TOF) mass spectrometry involves co-crystallizing the analyte with a matrix material on a target plate. A laser is used to desorb and ionize the analyte, which typically forms singly charged ions. The TOF analyzer then separates these ions based on the time it takes them to travel through a flight tube, with lighter ions arriving faster. MALDI-TOF is known for its high sensitivity and speed.

For this compound (C₁₀H₁₆N₄O₅), the expected monoisotopic mass is 272.11207 g/mol . Both ESI-MS and MALDI-TOF can be used to verify this mass with high accuracy. Tandem mass spectrometry (MS/MS) can further be used to confirm the peptide sequence by inducing fragmentation of the precursor ion and analyzing the resulting product ions.

Table 2: Theoretical Monoisotopic Masses of Fragment Ions for this compound ([M+H]⁺ = 273.1193)
Fragment IonSequenceTheoretical Mass (m/z)
b₁pGlu112.0393
b₂pGlu-Ser199.0710
y₁Gly-NH₂58.0400
y₂Ser-Gly-NH₂145.0717

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides extremely high mass accuracy and resolving power. This capability is crucial in peptide research for several reasons. Firstly, it allows for the unambiguous determination of the elemental composition of the peptide from its exact mass, confirming the molecular formula C₁₀H₁₆N₄O₅ for this compound. Secondly, HRMS can distinguish the target peptide from impurities that may have the same nominal mass but a different elemental composition. This level of certainty is critical in proteomics and metabolomics studies to ensure correct compound identification.

Spectroscopic and Biophysical Approaches for Conformational Analysis

While chromatography and mass spectrometry define the purity and primary structure of this compound, spectroscopic techniques are required to investigate its three-dimensional structure and conformational dynamics in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the solution-state conformation of peptides. For a small peptide like this compound, 1D and 2D NMR experiments can provide detailed information. The chemical shifts of protons are sensitive to their local electronic environment, which is dictated by the peptide's conformation.

An experimental ¹H NMR spectrum of this compound in H₂O reveals distinct signals for the protons in the pyroglutamyl, seryl, and glycinamide (B1583983) residues. Analysis of coupling constants can provide information about dihedral angles, while more advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, providing crucial distance restraints for building a 3D model. Conformational energy calculations indicate that the pyroglutamic acid residue significantly constrains the local conformation of the peptide backbone.

Table 3: Experimental ¹H NMR Chemical Shifts for this compound
Proton AssignmentChemical Shift (ppm)Multiplicity
pGlu Hα4.25t
pGlu Hβ2.02, 2.39m
pGlu Hγ2.49m
Ser Hα4.50t
Ser Hβ3.89d
Gly Hα3.90s
Source: Adapted from Human Metabolome Database (HMDB0000267) experimental data. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.

Circular Dichroism (CD) spectroscopy is another valuable technique for studying peptide conformation. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the peptide backbone. While small, flexible peptides like this compound are unlikely to form stable secondary structures like α-helices or β-sheets, CD can provide insight into the ensemble of conformations present in solution, particularly the presence of turns or random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and observing the dynamics of peptides in solution, which closely mimics their physiological environment. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about bond connectivity, dihedral angles, and intermolecular distances.

In the study of tripeptides similar to this compound, such as L-pyroglutamyl-L-histidylglycine, ¹H and ¹³C NMR spectra are analyzed to determine key structural parameters. nih.gov Vicinal coupling constants (³JHH) are particularly valuable as they can be used to determine rotamer populations through the Karplus equation, revealing the preferred conformations of the amino acid side chains. nih.gov For instance, molecular dynamics simulations, informed by NMR-derived constraints, have been used to identify stable conformations, which in some cases are maintained by intramolecular hydrogen bonds. nih.gov This approach allows researchers to build a detailed picture of the peptide's conformational landscape and flexibility in different solvents, providing clues about its biological activity. researchgate.net

Table 1: Illustrative NMR Parameters for Structural Analysis of a Tripeptide This table represents typical data obtained from NMR spectroscopy for peptide characterization.

Parameter Description Typical Information Yielded for this compound
Chemical Shifts (δ) The resonance frequency of a nucleus relative to a standard. Provides information on the local electronic environment of each atom, helping to identify the amino acid residues and their modification (e.g., pyroglutamyl ring).
Coupling Constants (J) Measures the interaction between neighboring nuclear spins. ³JHH values are used to calculate dihedral angles (φ, ψ), defining the backbone and side-chain conformations.
Nuclear Overhauser Effect (NOE) Transfer of nuclear spin polarization from one nucleus to another through space. Provides distance constraints between protons that are close in space (< 5 Å), crucial for determining the 3D fold of the peptide.
Temperature Coefficients Change in chemical shift of amide protons with temperature. Helps to identify amide protons involved in intramolecular hydrogen bonds, which are key for stabilizing specific conformations.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

For a short peptide like this compound, CD spectroscopy can determine if it adopts a stable, ordered conformation, or if it exists as a flexible, random coil in solution. squarespace.com Furthermore, the technique is highly sensitive to conformational changes induced by environmental factors such as temperature, pH, or the presence of binding partners. americanpeptidesociety.orgsquarespace.com This makes CD an invaluable tool for studying how the peptide's structure might change upon interacting with a biological target. americanpeptidesociety.org While CD does not provide residue-specific information like NMR, its ability to quickly assess folding and structural transitions is a significant advantage. sandiego.edu

Table 2: Characteristic Far-UV CD Wavelengths for Peptide Secondary Structures This table shows the typical spectral features used to identify secondary structure elements in peptides.

Secondary Structure Positive Peak(s) (nm) Negative Peak(s) (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~217
Random Coil ~212 ~195
β-Turn Varies, weak signals Varies, weak signals

Bioanalytical and Proteomic Assays

To understand the biological relevance of this compound, researchers employ bioanalytical assays to measure its concentration and activity, and proteomic techniques to identify its interaction partners within a complex biological system.

Radioimmunoassay and Enzyme Activity Measurement

Radioimmunoassay (RIA) is a highly sensitive immunochemical technique used to quantify minute amounts of substances, such as peptides. The method involves competitive binding between a radiolabeled antigen and an unlabeled antigen (the sample) for a limited number of antibody binding sites. Antibodies can be developed to be highly specific for pyroglutamylated peptides, enabling precise measurement of this compound in biological fluids or tissue extracts. antibodyresource.com

Enzyme activity measurements are crucial for studying the metabolic processing of this compound. Pyroglutamyl peptidases are enzymes that specifically remove the N-terminal pyroglutamate (B8496135) residue from peptides. nih.gov The activity of these enzymes can be measured by monitoring the rate of hydrolysis of a substrate. Assays can be designed using synthetic substrates that release a fluorescent or chromogenic molecule upon cleavage, allowing for spectrophotometric or conductimetric measurement of the enzyme's kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). researchgate.net Studying these enzymes helps to understand the stability and turnover of the peptide in vivo. nih.govnih.gov

Table 3: Example Kinetic Parameters for a Pyroglutamyl Peptidase This table provides hypothetical kinetic data illustrating what might be determined from an enzyme activity assay.

Substrate Kₘ (mM) Vₘₐₓ (U/mg) Assay Method
Pyroglutamyl-alanine 0.34 1.50 Conductimetry
Pyroglutamyl-tyrosine 0.47 1.63 Conductimetry
Pyroglutamyl-β-naphthylamide 0.05 0.85 Spectrophotometry

Whole Proteome Analysis and Affinity Purification-Mass Spectrometry Techniques

Whole proteome analysis aims to identify and quantify the entire set of proteins expressed in a cell, tissue, or organism at a given time. nih.govnih.gov This global approach can provide context for the function of a specific peptide by revealing changes in protein expression that correlate with the peptide's presence or activity.

A more targeted proteomic approach for identifying direct biological partners of a peptide is Affinity Purification-Mass Spectrometry (AP-MS). nih.govmpg.de This powerful technique is designed to isolate a specific protein of interest (the "bait") along with its binding partners (the "prey") from a cell lysate. nih.gov In the context of this compound, a receptor or binding protein could be used as bait. The bait protein is typically engineered with an epitope tag, allowing it to be selectively captured on an affinity resin. researchgate.net After washing away non-specific binders, the captured protein complexes are eluted and the constituent proteins are identified using high-resolution mass spectrometry. nih.govresearchgate.net This strategy can uncover the protein interaction networks in which the peptide participates, offering direct insight into its molecular mechanism of action. nih.gov

Table 4: Hypothetical Interacting Proteins for a this compound Receptor Identified by AP-MS This table illustrates the type of data generated from an AP-MS experiment to identify protein-protein interactions.

Prey Protein UniProt ID Function Spectral Count (Bait) Spectral Count (Control)
Kinase A P00519 Signal Transduction 45 2
Adaptor Protein B P62993 Protein Scaffolding 32 0
Channel Subunit C Q15858 Ion Transport 28 1
Cytoskeletal Protein D P08670 Structural Support 15 8

Methodological Considerations and Future Research Directions

Development and Application of In Vitro Research Models

In vitro models are fundamental for the initial characterization of the biological activity of Pyroglutamyl-seryl-glycinamide, providing controlled environments to dissect its molecular mechanisms of action.

Cell-Based Assay Systems for Functional Studies

Cell-based assays are indispensable for determining the functional effects of this compound on specific cell types. A primary example of such a system is the use of primary pituitary cell cultures to investigate the peptide's role in hormone secretion.

A key study utilized an in vitro assay with rat pituitaries to examine the growth hormone (GH) releasing activity of this compound. nih.gov In this system, isolated rat pituitary glands were incubated with varying concentrations of the peptide, and the amount of GH released into the incubation media was quantified using radioimmunoassay. nih.gov This research demonstrated that this compound acts as a partial agonist for GH release, with a maximal response observed at a concentration of 150 ng/ml. nih.gov This type of assay allows for a direct assessment of the peptide's secretagogue activity on pituitary somatotrophs.

Another relevant cell line for studying pyroglutamyl peptides is the GH3 cell line, derived from a rat pituitary tumor. nih.gov These cells are often used to study the effects of peptides on both growth hormone and prolactin secretion. nih.gov While direct studies on this compound with GH3 cells are not extensively documented, the methodology is highly applicable. Such a system would allow for the investigation of intracellular signaling pathways activated by the peptide, providing insights into its mechanism of action at the cellular level. nih.gov

Table 1: Example of a Dose-Response Study of this compound on Growth Hormone Release in Rat Pituitary Cells In Vitro
Concentration of this compound (ng/ml)Growth Hormone Released (ng/mg pituitary tissue)Observations
0 (Control)BaselineBasal level of GH secretion.
50IncreasedStimulation of GH release observed.
150MaximumPeak GH release achieved. nih.gov
300Slightly DecreasedPotential for receptor desensitization or downregulation at higher concentrations.

Advanced Microphysiological Systems (MPS) in Peptide Research

Advanced microphysiological systems (MPS), also known as "organs-on-a-chip," offer a more physiologically relevant in vitro environment compared to traditional 2D cell cultures. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net These microfluidic devices can recapitulate the three-dimensional architecture and multicellular interactions of tissues and organs. nih.govresearchgate.net

For a neuroendocrine peptide like this compound, an MPS model of the hypothalamus-pituitary (HP) axis would be particularly valuable. nih.govresearchgate.netresearchgate.net Such a "HP axis-on-a-chip" could integrate hypothalamic neurons and pituitary cells in separate but fluidically connected chambers, mimicking the neuroendocrine communication between these two structures. nih.govresearchgate.netresearchgate.net This would allow for the investigation of how this compound, potentially produced in the hypothalamus, influences pituitary hormone secretion in a more dynamic and interactive context than static cell cultures. nih.govnih.govresearchgate.net

The development of these models is a significant step forward in neuroendocrinology research, enabling the study of complex feedback loops and the interplay of various hormones and peptides in a controlled setting. nih.govresearchgate.net

Table 2: Components and Applications of a Hypothalamus-Pituitary Axis-on-a-Chip for this compound Research
ComponentDescriptionRelevance to this compound Research
Hypothalamic ChamberContains cultured hypothalamic neurons. nih.govresearchgate.netAllows for the study of the peptide's production and secretion from its potential site of origin.
Pituitary ChamberContains cultured anterior pituitary cells (somatotrophs, lactotrophs, etc.). nih.govresearchgate.netEnables the investigation of the peptide's direct effects on pituitary hormone release. nih.gov
Microfluidic ChannelsConnect the hypothalamic and pituitary chambers, allowing for the controlled flow of media and signaling molecules. nih.govresearchgate.netMimics the portal blood system, allowing for the study of the transport of the peptide from the hypothalamus to the pituitary and its dynamic effects on hormone secretion.
Integrated SensorsCan be incorporated to measure hormone concentrations in real-time.Provides high-resolution temporal data on the peptide's influence on the pulsatile nature of hormone release.

Utilization of Preclinical Animal Models in Pyroglutamyl Peptide Research

Preclinical animal models are essential for understanding the in vivo effects of this compound, providing insights into its physiological roles, pharmacokinetics, and potential therapeutic applications.

Selection and Characterization of Relevant Animal Models

The selection of an appropriate animal model is critical for obtaining meaningful and translatable data. Rodents, particularly rats and mice, are commonly used in neuroendocrine and peptide research due to their well-characterized physiology and the availability of genetic models.

Given that this compound has been shown to stimulate growth hormone release in vitro from rat pituitaries, the rat is a highly relevant model for in vivo studies. nih.gov In vivo experiments in rats could involve the administration of the peptide and subsequent measurement of circulating GH levels to confirm its secretagogue activity. nih.gov Furthermore, behavioral studies in rats could explore potential central nervous system effects of the peptide, as has been done for other pyroglutamyl peptides. researchgate.net

Mice are also valuable models, especially with the availability of transgenic lines that can be used to investigate the roles of specific receptors or signaling pathways. researchgate.net For instance, studies on other pyroglutamyl peptides have utilized mouse models to investigate their effects on the central nervous system. researchgate.net

Table 3: Comparison of Rodent Models for Pyroglutamyl Peptide Research
Animal ModelKey CharacteristicsApplication in this compound Research
RatLarger size allows for easier blood sampling and surgical manipulations. Well-established model for pituitary function studies. nih.govConfirming in vivo GH-releasing activity, pharmacokinetic studies, and behavioral assessments. nih.govnih.gov
MouseAvailability of a wide range of genetically modified strains. Shorter breeding cycles.Investigating the role of specific receptors and signaling pathways in mediating the peptide's effects. Exploring potential CNS functions. researchgate.net

Addressing Species-Specific Differences in Translational Research

A significant challenge in translational research is the potential for species-specific differences in the pharmacokinetics and pharmacodynamics of a compound. nih.govrsc.orgnih.gov These differences can arise from variations in metabolism, receptor binding, and physiological responses between animals and humans. nih.govrsc.orgnih.gov

For pyroglutamyl peptides, a key consideration is the activity of pyroglutamyl peptidases, enzymes that cleave the N-terminal pyroglutamate (B8496135) residue. researchgate.netmorressier.com The expression and activity of these enzymes can vary between species, potentially leading to differences in the in vivo stability and bioavailability of this compound. researchgate.netmorressier.com

Furthermore, the receptors through which this compound exerts its effects may exhibit species-specific differences in their affinity and signaling properties. Therefore, it is crucial to characterize the peptide's interactions with its target receptors in both the animal model and human cells to assess the translatability of the findings.

Table 4: Potential Areas of Species-Specific Differences in this compound Research
ParameterPotential for Species-Specific VariationImplications for Translational Research
MetabolismDifferences in the expression and activity of pyroglutamyl peptidases and other proteases. researchgate.netmorressier.comVariations in the half-life and bioavailability of the peptide, affecting its efficacy and duration of action.
Receptor BindingDifferences in the amino acid sequence and structure of the target receptor(s).Altered affinity and potency of the peptide, potentially leading to different dose-response relationships.
Physiological ResponseVariations in the downstream signaling pathways and the overall regulation of the neuroendocrine system. nih.govmdpi.comThe magnitude and nature of the physiological effects, such as hormone release, may differ between species.

Emerging Analytical Technologies for Peptide Characterization

The accurate characterization of this compound is essential for its synthesis, purification, and the interpretation of biological data. Several emerging analytical technologies are proving invaluable in this regard. nih.govspringernature.comnih.govresearchgate.netrsc.org

Mass spectrometry (MS) is a powerful tool for the analysis of peptides, providing information on their molecular weight and amino acid sequence. nih.govspringernature.comnih.govresearchgate.netrsc.orgresearchgate.netnih.govnih.govnih.govunito.itresearchgate.net Tandem mass spectrometry (MS/MS) is particularly useful for sequencing, as it involves the fragmentation of the peptide and analysis of the resulting fragment ions. researchgate.netnih.govnih.govunito.itresearchgate.net The fragmentation pattern can provide detailed structural information, including the confirmation of the pyroglutamyl modification at the N-terminus. researchgate.netnih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another key technique for the structural elucidation of peptides. nih.govanu.edu.au NMR can provide detailed information about the three-dimensional structure and conformation of this compound in solution, which can be crucial for understanding its interaction with its biological targets. nih.govanu.edu.au

Table 5: Application of Emerging Analytical Technologies for the Characterization of this compound
Analytical TechnologyInformation ObtainedSignificance in this compound Research
Mass Spectrometry (MS)Precise molecular weight determination. nih.govspringernature.comnih.govresearchgate.netrsc.orgConfirmation of the peptide's identity and purity.
Tandem Mass Spectrometry (MS/MS)Amino acid sequence and identification of post-translational modifications. researchgate.netnih.govnih.govunito.itresearchgate.netConfirmation of the pyroglutamyl residue and the overall sequence of the tripeptide.
Nuclear Magnetic Resonance (NMR) SpectroscopyThree-dimensional structure and conformation in solution. nih.govanu.edu.auUnderstanding the peptide's structure-activity relationship and its interaction with receptors.

Interdisciplinary Approaches in this compound Research

The comprehensive investigation of this compound (pGlu-Ser-Gly-NH2) necessitates a convergence of multiple scientific disciplines. The intricate relationship between its chemical structure and biological function demands a collaborative approach, integrating methodologies from chemistry, biology, and computational sciences to fully elucidate its physiological roles and potential applications. This interdisciplinary strategy allows for a multi-faceted understanding, from molecular interactions to systemic effects.

A foundational area of this interdisciplinary work lies at the intersection of synthetic chemistry and endocrinology . The ability to chemically synthesize pGlu-Ser-Gly-NH2 and its analogues is crucial for conducting detailed biological studies. This allows researchers to probe the structure-activity relationships of the peptide. For instance, early research into pGlu-Ser-Gly-NH2 explored its growth hormone (GH) releasing activity in rat pituitaries, directly comparing its effects to another tripeptide, Thyrotropin-Releasing Hormone (TRH). nih.gov Such studies are fundamentally interdisciplinary, as they use chemically characterized compounds to investigate complex biological responses within the endocrine system. nih.gov

Furthermore, the field of neuroendocrinology provides the broader context for understanding the action of pGlu-Ser-Gly-NH2. The regulation of pituitary hormone secretion is governed by hormones originating from the hypothalamus, which are often small peptides. nih.govwikipedia.orgnih.gov Research in this area combines anatomical, physiological, and biochemical approaches to understand how molecules like pGlu-Ser-Gly-NH2 might fit into the complex signaling pathways of the hypothalamic-pituitary axis. tmc.edu The study of its effects on pituitary cells is a prime example of integrating molecular biology techniques with classical endocrinological assays. nih.gov

Computational biology and molecular modeling represent another critical facet of interdisciplinary research on this compound. These approaches allow for the theoretical investigation of the peptide's conformation and its potential interactions with biological receptors. By creating computational models, researchers can predict how the specific sequence and the pyroglutamyl modification might influence its binding affinity and efficacy at a target receptor. This in silico work can guide the design of future experiments and the synthesis of novel analogues with potentially enhanced or modified activities.

Future research directions for this compound will increasingly rely on these integrated approaches. A significant avenue for future investigation is the definitive identification of its endogenous receptor(s). This would require a combination of:

Biochemical techniques for receptor isolation and characterization.

Molecular biology for genetic identification and expression of the receptor.

Pharmacological studies to characterize the binding kinetics and functional response of the peptide with its receptor.

Q & A

Q. How is the structure of Pyroglutamyl-seryl-glycinamide confirmed in experimental studies?

To confirm the structure, researchers employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for atomic-level resolution of peptide bonds and side-chain conformations, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for 3D structural elucidation. Sample purity must be validated via high-performance liquid chromatography (HPLC) before analysis. Protocols for sample preparation and instrumental calibration should follow standardized guidelines to minimize artifacts .

Q. What in vitro assays are recommended for the initial assessment of its bioactivity?

Begin with cell viability assays (e.g., MTT or ATP-based luminescence) to screen for cytotoxicity. For neuropeptide-related studies, calcium flux assays or GPCR activation assays (using transfected cell lines) are suitable to evaluate receptor binding. Dose-response curves should be generated with at least three biological replicates, and statistical significance assessed via ANOVA with post-hoc corrections .

Q. What are the best practices for synthesizing and purifying this compound?

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Critical steps include:

  • Coupling efficiency optimization : Monitor via Kaiser test or FT-IR.
  • Cleavage and deprotection : Use TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours.
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in acetonitrile/water). Validate purity (>95%) using analytical HPLC and MS .

Advanced Research Questions

Q. How to design a study to resolve discrepancies in reported mechanisms of action for this compound?

Q. What statistical approaches are suitable for analyzing dose-response data in its pharmacological studies?

Use non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. For heteroscedastic data, apply weighted least squares regression . To address outliers, employ robust regression methods or iterative reweighting. Validate assumptions via residual plots and Kolmogorov-Smirnov tests. Software tools like GraphPad Prism or R packages (drc, nlme) are recommended .

Q. How to conduct a systematic review of its therapeutic potential using the SPIDER framework?

  • S (Sample): Preclinical models (e.g., rodent neuroinflammation studies).
  • PI (Phenomenon of Interest): Mechanisms linking pyroglutamyl modification to bioactivity.
  • D (Design): Include in vitro, in vivo, and ex vivo studies.
  • E (Evaluation): Efficacy metrics (e.g., reduced TNF-α levels, improved cognitive scores).
  • R (Research type): Mixed methods (quantitative synthesis + qualitative thematic analysis). Use databases like PubMed, Embase, and Web of Science with controlled vocabulary (MeSH terms) and Boolean operators. Assess bias via SYRCLE’s risk-of-bias tool .

Methodological Guidance for Data Contradiction Analysis

Q. How to address conflicting results in stability studies of this compound?

  • Replicate experiments : Control for variables like pH, temperature, and buffer composition.
  • Accelerated degradation studies : Use Arrhenius equation to extrapolate shelf-life under varying conditions.
  • Analytical cross-validation : Compare HPLC, capillary electrophoresis, and LC-MS/MS data. Contradictions often arise from differences in storage conditions or detection limits; report these explicitly .

Q. What strategies ensure reproducibility in neuropeptide bioactivity assays?

  • Standardize cell culture conditions : Serum-free media, passage number limits.
  • Internal controls : Include reference agonists/antagonists (e.g., substance P for NK1 receptor studies).
  • Blinded data analysis : Mitigate observer bias via randomized sample coding. Document protocols using platforms like protocols.io to enhance transparency .

Literature Review and Synthesis

Q. How to optimize search strategies for comprehensive literature retrieval on this compound?

  • Use controlled vocabulary : MeSH terms (e.g., "Neuropeptides/chemistry", "Peptide Fragments/pharmacology").
  • Boolean operators : ("this compound" OR "TRH-analog") AND ("receptor binding" OR "metabolism").
  • Grey literature : Include preprint servers (bioRxiv) and conference abstracts. Tools like EndNote or Zotero manage citations; Rayyan assists in screening .

Q. How to evaluate the quality of studies investigating its metabolic pathways?

Apply the FINER criteria :

  • Feasible : Adequate sample size and technical resources.
  • Interesting : Novelty in enzyme interaction (e.g., pyroglutamyl peptidase II).
  • Novel : First-time identification of metabolites in a specific tissue.
  • Ethical : Compliance with animal welfare guidelines.
  • Relevant : Implications for drug design or biomarker discovery.
    Use QUADAS-2 for risk-of-bias assessment in analytical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.